Product packaging for L-alpha-Normethadol(Cat. No.:CAS No. 51733-60-9)

L-alpha-Normethadol

Cat. No.: B12749277
CAS No.: 51733-60-9
M. Wt: 297.4 g/mol
InChI Key: KYHAUJGXNUJCTC-LPHOPBHVSA-N
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Description

L-alpha-Normethadol (CAS: Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO B12749277 L-alpha-Normethadol CAS No. 51733-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51733-60-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(3S,6S)-6-(methylamino)-4,4-diphenylheptan-3-ol

InChI

InChI=1S/C20H27NO/c1-4-19(22)20(15-16(2)21-3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21-22H,4,15H2,1-3H3/t16-,19-/m0/s1

InChI Key

KYHAUJGXNUJCTC-LPHOPBHVSA-N

Isomeric SMILES

CC[C@@H](C(C[C@H](C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O

Canonical SMILES

CCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Synthesis and Chemical Transformation Studies

Synthetic Pathways and Methodologies

Synthetic strategies for L-alpha-Normethadol and related compounds are diverse, reflecting the need for both radiolabeled tracers and stereochemically pure molecules.

This compound derivatives serve as essential precursors in the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of biological processes, and the availability of suitable radiotracers is paramount.

The compound l-α-acetyl-N-normethadol HCl, also known as norLAAM, is a key starting material for the synthesis of [¹¹C]l-α-acetylmethadol ([¹¹C]LAAM). nih.gov This radiotracer is developed for PET studies to investigate the brain disposition of long-acting opioids. nih.gov The synthesis involves the N-methylation of the precursor, l-α-acetyl-N-normethadol, to introduce the short-lived, positron-emitting isotope Carbon-11. nih.gov The availability of l-α-acetyl-N-normethadol HCl as a stable precursor was a significant factor in the successful development of [¹¹C]LAAM. nih.gov

The process of attaching a Carbon-11 methyl group ([¹¹C]CH₃) to the nitrogen atom of the precursor is a critical step that requires careful optimization to maximize the radiochemical yield. Researchers investigated the C-11 alkylation of norLAAM using various reaction conditions. nih.gov The process involves reacting 0.6–0.7 mg of the norLAAM precursor with a C-11 methylating agent. nih.gov While [¹¹C]MeI was initially considered, the stronger methylating agent [¹¹C]methyl triflate ([¹¹C]MeOTf) was used to facilitate the N-methylation. nih.gov

To achieve optimal radiochemical yields, the reaction was heated to 60°C in a sealed vial for 5 minutes. nih.gov This elevated temperature requirement is somewhat unusual when using a potent methylating agent like MeOTf, suggesting that the sterically hindered structure of the norLAAM precursor may present a challenge to the alkylation reaction. nih.gov The optimized automated synthesis provided a calculated radiochemical yield of approximately 55–63% after purification, with a radiochemical purity greater than 99%. nih.gov

Optimization of [¹¹C]LAAM Synthesis

ParameterConditionRationale / Outcome
Precursorl-α-acetyl-N-normethadol HCl (norLAAM)Stable and available starting material. nih.gov
Methylating Agent[¹¹C]MeOTf (methyl triflate)A stronger agent than [¹¹C]MeI, chosen to facilitate N-methylation. nih.gov
SolventAnhydrous methylethylketone (MEK)Dissolves the precursor for the reaction. nih.gov
BasePotassium hydroxide (B78521) (KOH) solutionAdded prior to the introduction of the methylating agent. nih.gov
Temperature60°CRequired for optimal radiochemical yields, possibly due to steric hindrance of the precursor. nih.gov
Reaction Time5 minutesSufficient time for the heated reaction to proceed. nih.gov
Radiochemical Yield~55–63%High yield achieved after HPLC purification. nih.gov
Radiochemical Purity>99%Confirmed by co-elution with non-radioactive LAAM standard. nih.gov

The stability of the precursor is a fundamental aspect of successful radiotracer synthesis. The stability of l-α-acetyl-N-normethadol HCl was a key advantage that enabled the successful and optimized synthesis of [¹¹C]LAAM. nih.gov This is in stark contrast to the precursor for [¹¹C]methadone, N-desmethylmethadone, which is chemically unstable and known to spontaneously rearrange and cyclize. nih.gov Attempts to synthesize [¹¹C]methadone by direct methylation of its N-desmethyl precursor failed under various conditions due to this instability. nih.gov The stability of the norLAAM precursor, therefore, was the crucial difference that allowed for a reproducible and high-yield synthesis adaptable to automated modules. nih.gov

The synthesis of specific stereoisomers (enantiomers) of drug molecules is vital, as different enantiomers can have distinct pharmacological properties.

A novel and efficient strategy for producing enantiomerically pure methadone metabolites, including N-demethylated methadols, utilizes a chiral pool approach. acs.orgnih.gov This modern method stands in contrast to older, more complex, and low-yield processes that started from racemic mixtures. acs.orglookchem.com

The new synthesis strategy is an enantio-retentive process that begins with an enantiopure starting material from the "chiral pool," specifically N-Boc-protected cyclic 4-methyl-sulfamidate derived from commercially available (R)- or (S)-alaninol. acs.org A key step is the cyclic sulfamidate ring-opening reaction with diphenylacetonitrile, which proceeds with retention of configuration to yield an N-Boc-protected intermediate in excellent yield. acs.org

To arrive at the N-demethylated methadols, the N-Boc protecting group on the intermediate is replaced with a more robust benzamide (B126) group. acs.org This allows for the subsequent conversion to an ethyl ketone via a Grignard addition. acs.org The ketone is then reduced, and after separation of the resulting diastereomers, the benzamide group is reduced under harsher conditions to achieve the final N-demethylated product. acs.org This stereodivergent methodology has been successfully applied to synthesize twenty different enantiopure methadone metabolites. acs.orgnih.gov The absolute configuration of the synthesized normethadols was confirmed through crystallographic analysis of intermediates in the synthetic pathway. acs.org

Approaches for Enantiomerically Pure Analogs

Stereodivergent Synthesis of Diastereoisomers and Enantiomers

A significant breakthrough in the synthesis of methadone metabolites, including the stereoisomers of normethadol, has been the development of a stereodivergent approach. This methodology allows for the synthesis of all possible stereoisomers from a common chiral precursor. A notable strategy employs an enantio-retentive process starting from enantiopure N-Boc-protected cyclic sulfamidates derived from D- or L-alanine. acs.org

The key steps in this synthesis are outlined below:

Cyclic Sulfamidate Ring Opening: The synthesis begins with the ring-opening of an enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate with diphenylacetonitrile. This reaction proceeds with retention of configuration and high yield, effectively setting the stereochemistry at the C6 position. acs.org

Formation of Methadone Nitrile Intermediate: The resulting N-Boc-protected intermediate is then converted to the corresponding (R)- or (S)-methadone nitrile through a two-step, one-pot N-Boc-deprotection and reductive amination sequence. acs.org

Grignard Addition and Ketone Formation: To introduce the ethyl group at the C3 position, the N-Boc protecting group on the methadone nitrile intermediate is replaced with a more robust benzamide group. Subsequent treatment with an ethyl Grignard reagent (EtMgBr) leads to the formation of the corresponding ethyl ketone. acs.org

Diastereoselective Reduction: The crucial step for establishing the stereochemistry at the C3 hydroxyl group is the reduction of the ketone. The use of a reducing agent like lithium aluminum hydride (LiAlH₄) on the N-benzoyl-protected dinormethadol (B12741434) precursor results in the formation of two diastereomers (α and β isomers), which can be separated by column chromatography. This reduction shows a diastereomeric excess for the α-stereoisomer. acs.org

Final Deprotection: The final step involves the removal of the N-benzoyl and any other protecting groups to yield the four distinct stereoisomers of normethadol. acs.org

This synthetic strategy provides access to all four stereoisomers: (3R,6R), (3S,6S), (3S,6R), and (3R,6S) of 6-(methylamino)-4,4-diphenylheptan-3-ol. The specific enantiomer, this compound, corresponds to the (3S,6S) configuration. The absolute configuration of the synthesized stereoisomers has been confirmed through techniques such as X-ray crystallography. acs.org

Chemical Derivatization for Research Applications

Chemical derivatization is a critical step in the analysis of this compound and its related compounds, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization enhances the volatility and thermal stability of the analytes, leading to improved chromatographic separation and detection sensitivity.

The primary functional groups targeted for derivatization in normethadol are the hydroxyl (-OH) and the secondary amine (-NH) groups. A variety of reagents have been investigated for this purpose, primarily acylating and silylating agents.

A comparative study evaluated several acylating agents for the quantification of LAAM metabolites, including normethadol. Current time information in Bangalore, IN. The reagents included trichloroacetyl chloride, trichloroacetic anhydride (B1165640), pentafluorobenzoyl chloride, heptafluorobutyryl chloride, heptafluorobutyric anhydride, and trifluoroacetic anhydride. Current time information in Bangalore, IN. It was found that all these reagents reacted quantitatively with normethadol. Current time information in Bangalore, IN. Among these, trichloroacetyl chloride was identified as a highly satisfactory general reagent for the analysis of these metabolites in biological fluids. Current time information in Bangalore, IN.

Another common derivatization strategy involves silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) or a related silyl (B83357) group.

The table below summarizes the derivatizing agents used for the analysis of normethadol and related compounds.

Derivatizing AgentType of ReagentFunctional Group TargetedAnalytical TechniqueReference
Trichloroacetyl chlorideAcylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.
Trichloroacetic anhydrideAcylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.
Pentafluorobenzoyl chlorideAcylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.
Heptafluorobutyryl chlorideAcylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.
Heptafluorobutyric anhydrideAcylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.
Trifluoroacetic anhydride (TFAA)Acylating AgentHydroxyl, AmineGC-MS Current time information in Bangalore, IN.

Pharmacological Characterization and Receptor Interactions

Opioid Receptor Binding Affinity and Intrinsic Activity

The affinity of a compound for a specific receptor subtype, quantified by the inhibition constant (Ki), and its ability to elicit a functional response upon binding (intrinsic activity) are fundamental determinants of its pharmacological profile.

Research has indicated that the N-demethylated metabolites of l-alpha-acetylmethadol (LAAM), including nor-LAAM, are pivotal to the parent compound's sustained activity. Published receptor binding studies have demonstrated that nor-LAAM exhibits a high affinity for the mu-opioid receptor. biorxiv.org Specifically, a binding affinity (Ki) of 5.6 nM has been reported for nor-LAAM at the mu-opioid receptor. biorxiv.org This high affinity is coupled with significant potency, as evidenced by a reported IC50 value of 1.2 nM. biorxiv.org The metabolism of acetylmethadol to its mono-demethylated form, noracetylmethadol, results in a compound that is more active in both receptor binding and functional assays. researchgate.net

Table 1: Mu-Opioid Receptor Binding Affinity of nor-LAAM

Compound Receptor Ki (nM)

Note: Data presented is for nor-LAAM, a close structural and functional analogue of L-alpha-Normethadol.

Detailed binding affinity and intrinsic activity data for this compound or its direct analogue, nor-LAAM, at the delta-opioid receptor are not extensively available in the current body of scientific literature.

Similarly, specific binding affinity and intrinsic activity data for this compound or nor-LAAM at the kappa-opioid receptor are not well-documented in publicly accessible research.

Comparative Pharmacological Efficacy in Preclinical Models

The in vivo effects of this compound's congeners have been evaluated in various animal models to characterize their therapeutic potential, particularly their ability to alleviate pain and mitigate opioid withdrawal symptoms.

Table 2: Comparative Antinociceptive Potency of LAAM Metabolites

Compound Relative Potency (vs. LAAM)
nor-LAAM 6 to 12 times more potent researchgate.net

The utility of a compound in the management of opioid dependence is often assessed by its ability to suppress the signs and symptoms of withdrawal in dependent subjects. In preclinical evaluations using morphine-dependent dogs, nor-LAAM demonstrated robust efficacy in suppressing spontaneous withdrawal. researchgate.net When administered to dogs physically dependent on a daily dose of 125 mg of morphine, nor-LAAM was found to be 9 times as potent as either LAAM or dinor-LAAM in alleviating withdrawal signs 40 hours after the last morphine dose. researchgate.net This potent suppression of the opioid withdrawal syndrome highlights the significant role of nor-LAAM in the therapeutic effects observed with LAAM administration in the context of opioid dependence treatment. Recent studies in fentanyl-dependent rodents have further corroborated these findings, showing that treatment with nor-LAAM significantly reduced signs of opioid withdrawal over time. vcu.edu

Table 3: Comparative Potency in Suppression of Morphine Withdrawal

Compound Relative Potency (vs. LAAM or dinor-LAAM)

Effects on Central Nervous System Modulators

This compound, also known as nor-LAAM, demonstrates potent opioid agonist activity, significantly modulating key functions within the central nervous system. In vivo studies have characterized it as a powerful compound capable of producing classic opioid effects. Research in canine models has shown that this compound produces dose-dependent antinociception (pain relief), decreases in body temperature, and pupillary constriction. nih.gov Its potency in these measures is notably high, estimated to be 6 to 12 times greater than its parent compound, LAAM. nih.gov

Furthermore, this compound plays a critical role in modulating the response to opioid withdrawal. In studies of morphine-dependent dogs, this compound was found to be approximately nine times more potent than LAAM in suppressing the spontaneous withdrawal syndrome. nih.gov This highlights its significant efficacy in interacting with the endogenous opioid systems that mediate physical dependence.

At a neurochemical level, research on monkey brain amygdaloid tissue has demonstrated that this compound interacts with dopamine-regulated pathways. Specifically, it inhibits the dopamine-stimulated adenylate cyclase system, a key signaling pathway in the central nervous system. nih.gov This inhibitory action on a crucial second messenger system underscores its role as a modulator of neuronal activity in brain regions associated with emotion and pain.

Table 1: Comparative Potency of this compound (nor-LAAM) in Canine Models
Pharmacological EffectPotency Relative to LAAMReference
Antinociception, Hypothermia, Pupillary Constriction6 to 12 times more potent nih.gov
Suppression of Morphine Withdrawal~9 times more potent nih.gov

Molecular Mechanisms of Action (Hypothesized and Investigated)

The effects of this compound are initiated at the molecular level through direct interaction with specific receptors and subsequent engagement of intracellular signaling pathways.

Receptor Activation Pathways

This compound's primary mechanism of action is the activation of opioid receptors, which are a class of G-protein coupled receptors (GPCRs). nih.gov Its activity is characterized by a high affinity for these receptors, particularly within the amygdala of the primate brain. nih.gov

Binding assays have determined its equilibrium inhibition constant (Ki), a measure of binding affinity, to be exceptionally strong. The compound was found to displace the radioligand [3H]D-Ala2-Met-enkephalin with a Ki value of 5.6 nM. nih.gov The parent compound, acetylmethadol, exhibited a much lower affinity, while the further demethylated metabolite, dinoracetylmethadol, was also significantly less potent. nih.gov This demonstrates that the mono-demethylation of LAAM to this compound results in a compound with markedly enhanced binding activity at opioid receptors. nih.gov

This high-affinity binding leads to the functional activation of the receptor, initiating the downstream signaling cascade responsible for its pharmacological effects.

Table 2: Receptor Binding and Functional Activity of Acetylmethadol Metabolites
CompoundOpioid Receptor Binding Affinity (Ki)Inhibition of Dopamine-Stimulated Adenylate Cyclase (IC50)Reference
Acetylmethadol740 nMNo Detectable Activity nih.gov
This compound (noracetylmethadol) 5.6 nM 1.2 nM nih.gov
Dinoracetylmethadol1140 nM800 nM nih.gov

Cellular and Subcellular Interactions

Upon binding and activating opioid receptors, this compound triggers a series of cellular and subcellular events. As is characteristic of opioid agonists acting through Gi/o-coupled GPCRs, a primary effector system modulated by this compound is the enzyme adenylyl cyclase. nih.gov

Studies using monkey brain amygdaloid tissue have provided direct evidence for this interaction. This compound was shown to be a potent inhibitor of the dopamine-stimulated adenylyl cyclase system, with a half-maximal inhibitory concentration (IC50) of 1.2 nM. nih.gov This value indicates a very high potency in its functional ability to inhibit the enzyme. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels alters the activity of downstream proteins, such as protein kinase A (PKA), ultimately leading to changes in neuronal excitability and neurotransmitter release that manifest as the compound's observable pharmacological effects. semanticscholar.org This biological activation process, where the metabolite is significantly more active than the parent drug at the cellular level, is believed to account for the slow onset and long duration of action associated with LAAM administration. nih.gov

Metabolism and Biotransformation Pathways

N-Demethylation as a Primary Metabolic Route

The principal metabolic pathway for L-alpha-Normethadol (norLAAM) is N-demethylation, a reaction that involves the removal of a methyl group from the nitrogen atom. nih.gov This process is a continuation of the metabolism of the parent compound, LAAM, which is first N-demethylated to form this compound. capes.gov.br

This compound is sequentially N-demethylated to form l-alpha-acetyl-N,N-dinormethadol (dinorLAAM). google.com This conversion from a secondary amine (norLAAM) to a primary amine (dinorLAAM) is a significant step in the metabolic cascade of LAAM. oup.com Both norLAAM and dinorLAAM are pharmacologically active, contributing to the extended duration of action observed with LAAM administration. nih.gov Studies in dogs have shown that norLAAM is approximately 9 times more potent than dinorLAAM in suppressing opioid withdrawal. nih.gov

Cytochrome P450 Enzyme System Involvement

The N-demethylation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govnih.gov This enzyme system is responsible for the metabolism of a vast number of drugs and other foreign compounds. uv.es

Multiple cytochrome P450 isozymes have been identified as capable of metabolizing this compound. Research using cDNA-expressed human P450s has shown that CYP3A4 is the primary enzyme responsible for the N-demethylation of both LAAM and this compound. nih.gov

However, the metabolic process is not exclusive to CYP3A4. Studies have confirmed the involvement of several other isozymes at therapeutic concentrations. researchgate.netresearchgate.net Significant N-demethylation of this compound is also carried out by CYP2B6 and CYP2C18. nih.gov Other isozymes, including CYP1A1, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A5, also produce detectable amounts of the dinorLAAM metabolite from this compound. nih.gov

Modeling of total liver metabolism suggests the relative contributions of these enzymes to be CYP3A4 > CYP2B6 > CYP2C18. nih.gov While CYP3A4 is the most abundant and active, CYP2B6 and various CYP2C enzymes play a significant role. nih.govnih.gov The CYP2C subfamily, which includes CYP2C8, CYP2C9, CYP2C18, and CYP2C19, contributes to the metabolism of related compounds, with CYP2C18 being a primary metabolizer of (S)-methadone, a stereoisomer of a related compound. nih.gov

Relative Activity of P450 Isozymes in N-demethylation of this compound
P450 IsozymeActivity in this compound MetabolismReference
CYP3A4Primary, highest activity nih.govnih.govnih.gov
CYP2B6Significant activity nih.govnih.gov
CYP2C18Significant activity nih.gov
CYP2C8Detectable product formation researchgate.netnih.gov
CYP2C9Detectable product formation nih.gov
CYP2C19Detectable product formation nih.gov
CYP2D6Detectable product formation nih.gov

Cytochrome b5 is another microsomal protein that can influence the activity of CYP enzymes. nih.gov Studies investigating its role in the metabolism of LAAM and its metabolites have found that while the co-expression of cytochrome b5 enhances the N-demethylation of the parent compound LAAM, particularly by CYP3A4, it has only marginal effects on the N-demethylation of this compound. nih.gov

Research suggests that the mechanism of sequential metabolism from LAAM to norLAAM and then to dinorLAAM differs among the key P450 isozymes. nih.gov For CYP3A4, the ratio of dinorLAAM formed from the initial substrate LAAM decreases as the concentration of LAAM increases. nih.govnih.gov This suggests that for CYP3A4, most dinorLAAM is formed after the intermediate metabolite, this compound, is released from the enzyme and then reassociates to be metabolized again. nih.gov In contrast, for CYP2B6 and CYP2C18, this ratio remains relatively constant regardless of the substrate concentration, indicating a potentially different metabolic mechanism compared to CYP3A4. nih.gov

Disposition in Preclinical Biological Matrices

The distribution and concentration of this compound have been characterized in various biological samples in preclinical models. Following administration of its parent drug, LAAM, this compound is detectable in plasma, urine, and hair. nih.govnih.govnih.gov

In studies with rats administered LAAM, this compound (noracetylmethadol) was identified in both plasma and urine. nih.gov In humans, this compound (nor-LAAM) has a mean terminal half-life of 38.2 hours after the first dose of LAAM, which extends to 64.6 hours after the last of ten doses, indicating accumulation with chronic administration. nih.gov

Hair analysis in a rat model provides a window into long-term disposition. Following a five-day administration of LAAM, this compound was detected in newly grown pigmented hair. Interestingly, the concentration of the subsequent metabolite, dinorLAAM, was significantly greater than that of this compound in pigmented hair. nih.gov This suggests differential incorporation or retention rates of the metabolites in the hair matrix.

Concentrations of this compound and Metabolite in Rat Hair
CompoundConcentration in Pigmented Hair (ng/mg)Reference
L-alpha-acetylmethadol (LAAM)1.27 (±0.04) nih.gov
This compound (norLAAM)1.28 (±0.014) nih.gov
l-alpha-acetyl-N,N-dinormethadol (dinorLAAM)2.89 (±0.014) nih.gov

Data from rats administered 3 mg/kg LAAM intraperitoneally once daily for five days. nih.gov

In Vitro Hepatic Microsomal Metabolism Studies

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for the metabolism of this compound's direct precursor, l-alpha-acetyl-N-normethadol (nor-LAAM). These studies consistently point to the central role of the cytochrome P450 (CYP) system in these biotransformations.

The N-demethylation of nor-LAAM to its subsequent metabolite, l-alpha-acetyl-N,N-dinormethadol (dinor-LAAM), is predominantly catalyzed by CYP3A4. nih.gov Studies using cDNA-expressed CYP isoforms have shown that at both low (2 µM) and high (250 µM) substrate concentrations, CYP3A4 and CYP2B6 exhibit the highest activity toward nor-LAAM. nih.gov The metabolism of nor-LAAM by CYP3A4 in human liver microsomes is characterized by atypical, multisite kinetics. nih.gov

CYP450 Isoforms Involved in the Metabolism of this compound Precursors

EnzymeMetabolic ReactionSubstrateReference
CYP3A4N-demethylationnor-LAAM to dinor-LAAM nih.gov
CYP2B6N-demethylationnor-LAAM to dinor-LAAM nih.gov
CYP3A4Intestinal N-demethylationnor-LAAM nih.govcapes.gov.brresearchgate.net
CYP2B6, CYP3A4, CYP2C19, CYP2D6Metabolism of parent compounds (LAAM, Methadone)LAAM, (S)-methadone nih.gov

In Vivo Metabolic Profiles in Animal Models (e.g., Rodents, Canines)

Animal models have provided valuable insights into the in vivo disposition and metabolic fate of this compound and its acetylated form, nor-LAAM.

In rodents , particularly rats, studies have demonstrated that the pharmacological effects of LAAM are largely attributable to its conversion to active metabolites, with nor-LAAM being a key contributor. nih.gov The discriminative stimulus properties of LAAM in rats are consistent with the formation of nor-LAAM, which has a more rapid onset of action compared to the parent compound. nih.gov One study noted the presence of α-l-methadol, a related metabolite, in the lung tissue of rats one hour after the administration of d-methadone. nih.gov

Studies in canines have highlighted the significant potency of nor-LAAM. In morphine-dependent dogs, nor-LAAM was found to be approximately 9 times more potent than LAAM and dinor-LAAM in suppressing spontaneous withdrawal symptoms. nih.gov These findings underscore the critical role of the metabolic conversion of LAAM to nor-LAAM in achieving a therapeutic effect in this species. However, it is also noted in studies of methadone metabolism in dogs that some presumed metabolites, including normethadol, were not observed in plasma, and multiple unidentified metabolites have been found. theveterinarynurse.com

A study in rhesus monkeys on the disposition of nor-LAAM found that chronic administration of the compound induced its own metabolism and elimination of its metabolites. nih.gov

Summary of In Vivo Metabolic Findings for this compound/nor-LAAM in Animal Models

Animal ModelKey FindingReference
RatsPharmacological effects of LAAM are largely due to its conversion to active metabolites like nor-LAAM. nih.gov
Caninesnor-LAAM is significantly more potent than LAAM in suppressing morphine withdrawal. nih.gov
CaninesNormethadol was not observed in plasma after methadone administration in one study. theveterinarynurse.com
Rhesus MonkeysChronic administration of nor-LAAM induces its own metabolism. nih.gov

Implications of Metabolic Pathways for Compound Activity Profile

The metabolism of this compound's parent compounds is a clear example of metabolic bioactivation, where the biotransformation of a substance results in metabolites with greater pharmacological activity.

The primary metabolic pathway of LAAM involves sequential N-demethylation, first to l-alpha-acetyl-N-normethadol (nor-LAAM) and then to l-alpha-acetyl-N,N-dinormethadol (dinor-LAAM). nih.govcapes.gov.brresearchgate.net Both of these metabolites are not only active but are more potent and have longer durations of action than LAAM itself. nih.gov This metabolic cascade is the principal reason for the prolonged therapeutic effects of LAAM compared to other opioids like methadone.

In the context of (S)-methadone, the formation of this compound via reduction and N-demethylation represents a minor pathway. nih.gov However, the resulting α-l-normethadol is an active metabolite with analgesic properties comparable to the active (R)-enantiomer of methadone. nih.gov This indicates that even through a minor pathway, the biotransformation can lead to the generation of a pharmacologically active species.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in separating L-alpha-Normethadol from complex biological matrices and other related compounds. These techniques, often coupled with mass spectrometry, provide high levels of sensitivity and specificity for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound. eag.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com Electrospray ionization (ESI) is a common ionization source used in this context, which is effective for a wide range of analytes, including polar and non-volatile compounds. helsinki.fi

In a typical LC-MS/MS workflow, the sample is first introduced into the liquid chromatograph, where this compound is separated from other components on a chromatographic column. eag.com The choice of column, such as a C18 or biphenyl (B1667301) column, and the mobile phase composition are optimized to achieve efficient separation. acs.org Following separation, the analyte enters the mass spectrometer. The ESI source generates charged droplets from which ions of the analyte are produced. These ions are then directed into the tandem mass spectrometer, which consists of multiple mass analyzers (e.g., triple quadrupole). This setup allows for multiple reaction monitoring (MRM), a highly specific and sensitive mode of analysis where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. acs.org

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of LAAM and its metabolites, including normethadol, in various biological samples like plasma and urine. researchgate.netnih.gov These methods often exhibit low limits of detection (LOD) and quantification (LOQ), making them suitable for detecting the compound even at low concentrations. researchgate.net For instance, validated methods have achieved LODs in the sub-ng/mL range. researchgate.net

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
LC Column Reversed-phase (e.g., C18, Biphenyl)
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) acs.org
Ionization Mode Electrospray Ionization (ESI) in positive ion mode helsinki.fi
MS Analyzer Triple Quadrupole (QQQ) acs.org
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) with Positive Ion Chemical Ionization

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound. This method is particularly well-suited for volatile and thermally stable compounds. Often, derivatization is employed to increase the volatility and thermal stability of the analyte. mpbio.com

In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. oup.com A common column used is a DB-5MS. oup.comnih.gov After separation, the analyte enters the mass spectrometer. Positive ion chemical ionization (PICI) is a soft ionization technique that often results in less fragmentation compared to electron impact (EI) ionization, producing a prominent protonated molecule that is useful for molecular weight determination. oup.comnih.gov

Studies have detailed GC-MS methods for the quantitative analysis of LAAM and its metabolites, including normethadol, in biological matrices such as plasma, urine, and hair. nih.govutah.edu These methods often involve a liquid-liquid extraction procedure for sample clean-up and derivatization to improve chromatographic properties. oup.comnih.gov The use of deuterated internal standards is a common practice to ensure accuracy and precision in quantification. nih.gov

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterTypical Setting
GC Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) oup.comnih.gov
Carrier Gas Helium oup.com
Ionization Mode Positive Ion Chemical Ionization (PICI) oup.comnih.gov
Reagent Gas Methane and Ammonia oup.comnih.gov
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) can be used as a standalone technique, often with UV detection, for the determination of this compound. nih.gov While not as sensitive or specific as when coupled with mass spectrometry, HPLC-UV can be a cost-effective method for quantifying higher concentrations of the analyte. nih.gov

A method has been described for the simultaneous determination of LAAM and five of its active metabolites, including normethadol, in biofluids using a normal-phase HPLC column and a UV detector set at 218 nm. nih.gov This method involves a multi-step liquid-liquid extraction for sample preparation. nih.gov The sensitivity of this method is reported to be in the range of 10 ng/mL. nih.gov

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for confirming the identity of the compound isolated from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of compounds like this compound. wikipedia.org It provides information about the chemical environment of individual atoms (specifically, the nuclei with non-zero spin, such as ¹H and ¹³C) within a molecule. wikipedia.org

By analyzing the chemical shifts, coupling constants, and integration of peaks in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of the molecule can be established. nih.gov For complex molecules, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to further elucidate the structure. mdpi.com Research on related methadone metabolites has utilized ¹H and ¹³C NMR spectroscopy for accurate characterization. nih.gov

Infrared (IR) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is a technique used to identify the functional groups present in a molecule. bruker.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. bruker.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a molecular fingerprint. youtube.com

For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH) and amine (-NH) groups, as well as the aliphatic C-H bonds. The positions of these absorption bands provide evidence for the compound's structure. For instance, the stretching vibration of the O-H bond typically appears as a broad band in the region of 3200-3600 cm⁻¹, while N-H stretching vibrations also appear in this region. The C-H stretching of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹. spectroscopyonline.com The amide structure of metabolites has been confirmed using infrared spectroscopy in some studies. researchgate.net

Ultraviolet (UV) Spectrophotometry for Chromophore Identification

While highly specific techniques like mass spectrometry are prevalent for the analysis of this compound, high-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is also a viable method. This approach relies on the principle that the molecule contains a chromophore that absorbs light in the UV spectrum. A method for the simultaneous determination of l-alpha-acetylmethadol (LAAM) and its active metabolites, including normethadol, utilized an HPLC system with a UV detector set at 218 nm. nih.gov In other related research, a UV wavelength of 225 nm was employed for detection purposes in an HPLC system. nih.gov The retention times of the compounds can be adjusted by modifying the mobile phase composition to enhance either peak height for quantification or peak separation for the collection of fractions. nih.gov

Method Development and Validation for Biological Samples

The quantitative determination of drugs and their metabolites in biological matrices such as plasma, urine, and hair is essential for pharmacokinetic and toxicokinetic studies. iajps.com The development and validation of bioanalytical methods ensure that the data generated is reliable, accurate, and reproducible. These methods are critical for monitoring drug concentrations and understanding their metabolic pathways. innovareacademics.in

Application of Deuterated Internal Standards for Quantification

To achieve the highest degree of accuracy and precision in quantitative analysis, particularly with mass spectrometry, stable isotope-labeled internal standards are employed. For the analysis of this compound, deuterated analogues (e.g., norLAAM-d3) are used. oup.comnih.gov These deuterated standards are added to the biological sample at a known concentration before any preparation steps. nih.govnih.gov Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar effects during extraction, derivatization, and ionization. researchgate.net By serving as carriers and controlling for recovery during sample purification, they allow for the correction of any analyte loss or signal variation, leading to highly accurate quantification. nih.gov This technique is standard practice in gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS methods for analyzing this compound in plasma, urine, and hair. researchgate.netnih.gov

Optimization of Sample Preparation Protocols (Extraction, Denaturation, Digestion, Derivatization)

Effective sample preparation is crucial to remove interfering substances from the biological matrix and concentrate the analyte for analysis. innovareacademics.in

Extraction: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used. A modified LLE procedure using n-butyl chloride as the extraction solvent has been applied to hair digests and plasma samples. nih.govoup.com For plasma analysis, SPE with C18 columns has also been described as an effective purification method. nih.gov

Denaturation: For plasma and tissue samples, protein precipitation is a necessary first step to release the drug from protein binding. This is often accomplished through methanolic denaturation of proteins. researchgate.net

Digestion: When analyzing hair samples, the keratin (B1170402) matrix must be broken down to release the incorporated drug. This is achieved through enzymatic digestion, typically overnight, using a buffered solution of Protease Type VIII enzyme. nih.govoup.com

Derivatization: For analysis by GC-MS, the polarity of this compound and related compounds is reduced, and their volatility is increased through chemical derivatization. Extracts are treated with agents such as trifluoroacetic anhydride (B1165640) (TFAA) before being injected into the GC-MS system. oup.com

Hair Analysis as a Research Matrix

Hair is a valuable biological matrix for monitoring long-term or cumulative drug exposure. nih.govresearchgate.net Drugs and their metabolites circulating in the blood are incorporated into the growing hair shaft, providing a historical record of use. researchgate.net

Sensitive and specific methods have been developed for the quantitative analysis of this compound and its parent compounds in human hair. nih.gov These methods typically involve decontamination washes, enzymatic digestion of the hair, liquid-liquid extraction, derivatization, and analysis by GC-MS with positive ion chemical ionization. nih.govoup.com Research has demonstrated a dose-dependent increase in the concentration of the parent drug in hair. nih.gov

A significant finding in hair analysis is the differential incorporation of this compound and related compounds based on hair pigmentation. Concentrations are significantly lower in nonpigmented hair compared to pigmented hair. nih.gov For instance, L-alpha-acetyl-N,N-dinormethadol concentrations were found to be significantly greater than the parent drug in pigmented hair. nih.govresearchgate.net

A critical aspect of hair analysis is the sample pretreatment, as different laboratory wash procedures can significantly affect the measured drug concentrations. nih.gov Studies evaluating various wash solvents (e.g., methanol (B129727), water, phosphate (B84403) buffer, sodium dodecylsulfate) found that some procedures can remove 30% or more of the incorporated drug. nih.govoup.com This underscores the need for standardized protocols and cautious interpretation of quantitative hair analysis data based on the specific sample preparation methods used. nih.gov

Investigation of Compound Incorporation into Hair Matrix

The process by which chemical compounds are incorporated into the hair matrix is complex. Generally, substances enter the hair from the bloodstream via passive diffusion into the growing cells at the base of the hair follicle. medwinpublishers.com As the hair shaft grows, it traps the compounds, creating a chronological record of exposure. dnalegal.com

For this compound and its parent compounds, studies have been conducted to understand this incorporation. Research using animal models, specifically Long-Evans rats, has been instrumental. In these studies, after administration of a parent drug like LAAM, the newly grown hair is collected and analyzed. nih.govresearchgate.net This allows for the direct measurement of the drug and its metabolites, such as l-alpha-acetyl-N-normethadol (norLAAM), that have been integrated into the hair structure. nih.govresearchgate.net The findings demonstrate that these compounds are distributed into the hair in a dose-related manner. nih.gov

The incorporation process is also influenced by the physicochemical properties of the compound, such as its basicity and lipid solubility, which affect its ability to bind to hair components like melanin (B1238610) and keratin. medwinpublishers.com

Role of Hair Pigmentation in Accumulation Dynamics

A significant factor influencing the concentration of many basic drugs in hair is pigmentation. researchgate.net Melanin, the pigment responsible for hair color, has been shown to have a high affinity for certain drugs, leading to higher concentrations in darker, more pigmented hair compared to lighter or non-pigmented hair. medwinpublishers.comresearchgate.net

Studies investigating LAAM and its metabolites, including the normethadol derivative norLAAM, have confirmed this phenomenon. In a study involving Long-Evans rats, which have both pigmented and nonpigmented hair, researchers found that the concentrations of LAAM and its metabolites were significantly lower in nonpigmented hair than in pigmented hair at given doses. nih.govresearchgate.net For instance, after administering LAAM for five days, norLAAM was readily detectable in pigmented hair, whereas its concentration was substantially less in nonpigmented hair. nih.govresearchgate.net This suggests a strong preference for binding to melanin-rich hair. nih.gov

Another study noted that while the parent drug, LAAM, and its metabolite norLAAM were found at lower concentrations than the dinorLAAM metabolite in pigmented hair, all showed significantly greater accumulation in pigmented hair compared to nonpigmented hair. nih.gov These findings underscore that hair color is a critical variable that must be considered when interpreting quantitative hair analysis results for this compound and related compounds.

ParameterPigmented HairNonpigmented HairReference
Drug Accumulation Significantly higher concentrations of LAAM and its metabolites (including norLAAM)Significantly lower concentrations nih.govresearchgate.net
Binding Affinity Strong preference for incorporation due to high melanin contentLower incorporation rate medwinpublishers.comresearchgate.net

This table summarizes the general findings on the role of hair pigmentation in the accumulation of this compound and related basic compounds.

Development of Specific Analytical Protocols for Hair Samples

The accurate quantification of this compound and its parent compounds in hair requires sensitive and specific analytical methods. The development of these protocols involves several critical steps, from sample preparation to instrumental analysis. oup.comnih.gov

Sample Preparation: A crucial initial step is the decontamination of the hair sample to remove external contaminants. However, research has shown that the choice of wash solvent can significantly impact the final measured concentration, as some solvents may inadvertently extract the drug that has been incorporated into the hair matrix. oup.comnih.gov For example, studies on hair from rats administered LAAM showed that washing with phosphate buffer or 1% sodium dodecyl sulfate (B86663) (SDS) reduced the measured concentrations of norLAAM by over 30%, while methanol or water washes resulted in a reduction of no more than 20%. oup.comnih.gov

Following washing, the hair matrix must be broken down to release the trapped analytes. This is commonly achieved through enzymatic digestion, for example, using Protease Type VIII enzyme in a buffered solution overnight. oup.comnih.gov Chemical digestion with strong acids or bases is also possible, but enzymatic digestion is often preferred for its milder conditions, which are more compatible with subsequent immunological or chromatographic techniques. nih.gov

Extraction and Analysis: After digestion, the target compounds are isolated from the complex matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.comresearchgate.net A specific LLE procedure for norLAAM involves using butyl chloride as the extraction solvent. oup.com

The definitive analysis is typically performed using chromatography coupled with mass spectrometry, which offers high sensitivity and specificity. medwinpublishers.com A validated method for l-alpha-acetyl-N-normethadol (norLAAM) utilizes gas chromatography-mass spectrometry (GC-MS) operating in the positive ion chemical ionization mode. oup.comnih.gov In this method, deuterated internal standards are added at the beginning of the process to ensure accurate quantification. oup.comnih.gov The extracts are often derivatized, for instance with trifluoroacetic anhydride (TFAA), to improve their chromatographic properties before being injected into the GC-MS system. oup.com

The performance of such methods is rigorously validated. For example, one published assay for norLAAM demonstrated linearity up to 50 ng/mg of hair with a limit of quantitation of 0.3 ng/mg. oup.comnih.gov

ParameterValueReference
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS) oup.comnih.gov
Ionization Mode Positive Ion Chemical Ionization oup.comnih.gov
Sample Digestion Protease Type VIII enzyme oup.comnih.gov
Extraction Liquid-Liquid Extraction oup.com
Limit of Quantitation (norLAAM) 0.3 ng/mg oup.comnih.gov
Linearity up to 50 ng/mg oup.comnih.gov
Intra-assay Precision (%RSD) 1.0% - 10.5% nih.gov
Inter-assay Precision (%RSD) 4.7% - 12.9% nih.gov

This table presents key performance characteristics of a validated analytical protocol for detecting a normethadol derivative in hair.

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Stereochemical Determinants of Pharmacological and Metabolic Activity

The spatial arrangement of atoms, or stereochemistry, is a fundamental determinant of the biological activity of L-alpha-Normethadol. The presence of chiral centers in the molecule gives rise to different stereoisomers, each with a unique pharmacological and metabolic profile.

Comparative Analysis of Levorotatory and Dextrorotatory Isomers

This compound is the levorotatory (-) isomer of alpha-normethadol. Research comparing the optical isomers of normethadol and its parent compounds has demonstrated significant differences in their ability to bind to opiate receptors. A key study systematically evaluated the effects of the optical isomers of methadone and its N-demethylated derivatives on the binding of radiolabeled opioid ligands to rat brain homogenates. nih.gov

The findings indicate that alpha-l-normethadol is a potent derivative. nih.gov This isomer is produced from the reduction and subsequent N-demethylation of d-methadone. nih.gov In contrast, the reduction and N-demethylation of l-methadone yields alpha-d-normethadol, which is less effective at binding to opiate receptors. nih.gov This demonstrates a clear stereochemical preference in the pharmacological activity of normethadol isomers.

Comparative Opiate Receptor Binding of Normethadol Isomers and Related Compounds
CompoundIC50 (nM) for displacing ³H-dihydromorphineIC50 (nM) for displacing ³H-naloxone
l-Methadone7.515
d-Methadone230420
alpha-l-Normethadol1017
alpha-d-Normethadol1,5002,500

Data sourced from a 1976 study by Horng, Smits, and Wong on opiate receptor binding in rat brain homogenate. nih.gov

Impact of Stereochemistry on Receptor Binding and Efficacy

The stereochemical configuration of this compound is crucial for its high-affinity binding to opioid receptors. The relative affinities of methadone isomers and their derivatives for opiate receptors are generally parallel to their analgesic effects. nih.gov The levorotatory isomer, l-methadone, is significantly more effective than the dextrorotatory d-methadone in competing for opioid receptor binding sites. nih.gov

This stereoselectivity extends to its N-demethylated metabolite, normethadol. The alpha-l-normethadol isomer demonstrates a high affinity for opioid receptors, with IC50 values for displacing both agonist and antagonist radioligands that are comparable to those of the potent l-methadone. nih.gov This suggests that the specific spatial arrangement of the hydroxyl group, the ethyl group, the dimethylamino group, and the two phenyl rings in the l-isomer is optimal for interaction with the chiral environment of the opioid receptor binding pocket. This interaction is indicative of an agonistic nature for this class of drugs. nih.gov

Identification of Key Pharmacophores and Structural Elements for Activity

The opioid activity of this compound and related compounds is dependent on several key structural features, collectively known as a pharmacophore. For this class of flexible diphenylpropylamine opioids, the essential elements for analgesic activity include:

A Protonatable Amine: The tertiary amine group, which is protonated at physiological pH, is crucial for the initial ionic interaction with an anionic site (typically an aspartate residue) in the opioid receptor. nih.gov In this compound, this is the methylamino group.

An Aromatic Ring: At least one phenyl ring is essential for binding, likely through van der Waals or hydrophobic interactions with a flat surface of the receptor. nih.gov The two phenyl groups in this compound fulfill this requirement.

A Central Carbon Atom: A quaternary carbon atom, or one with significant steric bulk, is a common feature. In this compound, the C4 atom to which the two phenyl rings are attached serves this role.

A Hydroxyl Group: The hydroxyl group at the C3 position, while not present in methadone, is a key feature of methadol and normethadol. This group can potentially form hydrogen bonds with the receptor, further stabilizing the ligand-receptor complex and influencing activity.

The N-demethylation of the parent compound, LAAM, to form this compound (nor-LAAM) and subsequently dinor-LAAM, leads to an increase in potency. nih.gov This suggests that the secondary amine of normethadol and the primary amine of dinormethadol (B12741434) may have more favorable interactions with the receptor compared to the tertiary amine of LAAM.

Elucidation of Structural Factors Influencing Metabolic Pathways

The metabolism of this compound is primarily governed by the enzymatic systems in the liver, with structural features of the molecule directing its biotransformation. This compound is itself a product of the metabolism of LAAM.

The primary metabolic pathway for LAAM is sequential N-demethylation, catalyzed predominantly by the cytochrome P450 isozyme CYP3A4. nih.govnih.gov This process involves the removal of methyl groups from the tertiary amine.

LAAM to nor-LAAM (this compound): The first N-demethylation of LAAM produces this compound. This conversion is a bioactivation step, as nor-LAAM is a more potent opioid agonist than the parent drug. nih.gov

nor-LAAM to dinor-LAAM: this compound can undergo a second N-demethylation, also primarily mediated by CYP3A4, to form l-alpha-acetyl-N,N-dinormethadol (dinor-LAAM). nih.gov Dinor-LAAM is also a potent opioid agonist. nih.gov

Historical and Foundational Research Perspectives

Early Preclinical Investigations of L-alpha-Acetylmethadol and its Analogs

Initial research into L-alpha-acetylmethadol (LAAM) and its related compounds dates back to the mid-20th century. Early preclinical studies in animals noted the unusually long duration of action of LAAM compared to other opioids like morphine. psu.edu For instance, some studies observed that the analgesic effects of LAAM developed slowly but were remarkably persistent. psu.edu These early investigations laid the groundwork for LAAM's eventual approval for the treatment of opioid dependence in 1993. wikipedia.orgescholarship.org

Evolution of Research Focusing on Active Metabolites in the Methadol Class

A pivotal shift in the understanding of LAAM's pharmacology came with the discovery that it functions as a prodrug. wikipedia.org Extensive research revealed that LAAM is metabolized in the body into two primary active metabolites: l-alpha-noracetylmethadol (nor-LAAM), also known as L-alpha-Normethadol, and l-alpha-dinoracetylmethadol (dinor-LAAM). wikipedia.orgnih.gov This process of N-demethylation is crucial for the therapeutic effects of LAAM. nih.govricardinis.pt

Subsequent preclinical studies were designed to compare the activity of LAAM with its metabolites. Research in rats demonstrated that both this compound and dinor-LAAM were more potent than the parent compound, LAAM, which in turn was more potent than morphine. nih.gov Specifically, the metabolites were found to be approximately three to four times more potent than LAAM. nih.gov Further studies in dogs confirmed the higher potency of the metabolites, with this compound being 6 to 12 times as potent as LAAM in producing certain opioid effects. nih.gov

The prolonged duration of action of LAAM is largely attributed to these active metabolites, which have longer half-lives than the parent drug. nih.gov For example, the mean apparent half-life of noracetylmethadol has been reported to be 48 hours. nih.gov The plasma levels of these metabolites, particularly this compound and dinor-LAAM, increase with chronic administration and are central to the sustained therapeutic effect that allows for less frequent dosing compared to methadone. ontosight.aidoi.org

Relative Potency of this compound and Related Compounds
CompoundRelative Potency Compared to LAAM (in rats) nih.govRelative Potency Compared to LAAM (in dogs, for certain effects) nih.gov
This compound (nor-LAAM)~3-4 times more potent6-12 times more potent
L-alpha-dinoracetylmethadol (dinor-LAAM)~3-4 times more potent1.5-3 times more potent
L-alpha-Acetylmethadol (LAAM)--
MorphineLAAM is ~5 times more potentN/A

Contribution of this compound Research to Broader Opioid Science

The investigation into this compound and the other active metabolites of LAAM has had a significant impact on the field of opioid pharmacology. This line of research was instrumental in solidifying the concept of opioid prodrugs, where a less active parent compound is transformed into more potent metabolites within the body. This understanding has informed the development and evaluation of other long-acting opioid medications.

Q & A

Q. What validated analytical methods are recommended for quantifying L-alpha-Normethadol in biological matrices?

To ensure precision, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-L-alpha-Normethadol) for isotope dilution. Calibration curves should span clinically relevant concentrations (e.g., 1–500 ng/mL), with validation adhering to FDA bioanalytical guidelines (accuracy ±15%, precision ≤15% CV). Include quality controls at low, medium, and high concentrations to monitor batch consistency .

Q. What in vitro models are appropriate for screening this compound’s receptor binding kinetics?

Use transfected HEK-293 cells expressing human NMDA and norepinephrine (NE) receptors to measure binding affinity (Kd) and dissociation rates via radioligand displacement assays. For functional activity, employ calcium flux assays or electrophysiological recordings to assess NMDA receptor antagonism. Cross-validate results with primary neuronal cultures to confirm physiological relevance .

Q. How should researchers design dose-response studies for this compound in rodent models of psychiatric disorders?

Adopt a staggered dosing protocol (e.g., 0.1–10 mg/kg, intraperitoneal) with behavioral endpoints (e.g., forced swim test for antidepressant effects, prepulse inhibition for psychosis models). Include positive controls (e.g., ketamine for NMDA antagonism) and measure plasma/tissue drug levels post-mortem to correlate pharmacokinetics with pharmacodynamics .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

Conduct protein binding assays (e.g., equilibrium dialysis) to quantify free drug fractions in plasma. Use physiologically based pharmacokinetic (PBPK) modeling to account for blood-brain barrier permeability and tissue distribution. For translational validation, perform microdialysis in rodent brains to measure extracellular drug concentrations alongside behavioral outcomes .

Q. What methodologies address placental transfer and fetal exposure risks in preclinical studies?

Utilize the dual perfusion model of human placental lobules to quantify maternal-to-fetal transfer rates. Measure drug accumulation in placental tissue and assess functional impacts (e.g., hCG secretion, oxygen consumption). For in vivo studies, administer radiolabeled this compound to pregnant rodents and perform autoradiography to map fetal exposure .

Q. How to design longitudinal studies investigating neuroadaptations to chronic this compound exposure?

Implement a three-phase protocol :

  • Acute phase : Measure immediate electrophysiological changes (e.g., synaptic plasticity via LTP/LTD in hippocampal slices).
  • Subchronic phase (7–14 days) : Assess transcriptional changes (RNA-seq of prefrontal cortex) and receptor trafficking (immunohistochemistry).
  • Withdrawal phase : Monitor behavioral rebound (e.g., anxiety in elevated plus maze) and neurochemical recovery (microdialysis for glutamate/NE levels) .

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s metabolite activity?

Apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., in vitro binding vs. in vivo metabolite concentrations). For metabolomic studies, use pathway enrichment analysis (e.g., MetaboAnalyst) to identify confounding factors (e.g., CYP3A4 polymorphism effects). Report effect sizes with 95% credible intervals to quantify uncertainty .

Q. How to ethically justify human studies involving this compound given its structural similarity to methadone?

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Use microdosing trials (Phase 0) with subtherapeutic doses and PET imaging to track CNS penetration.
  • Ethical safeguards : Exclude participants with opioid use history and implement real-time ECG monitoring for QT prolongation risks.
  • Novelty justification : Highlight its unique NMDA/NE dual-target mechanism compared to existing antidepressants .

Methodological Guidelines

  • Data Reporting : Adhere to STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) for preclinical data. Include raw instrument outputs (e.g., mass spectra) as supplemental material .
  • Conflict Resolution : For contradictory results (e.g., receptor specificity vs. off-target effects), conduct sensitivity analyses using orthogonal assays (e.g., CRISPR-edited receptor knockout models) .
  • Ethical Compliance : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses, referencing FDA guidance on opioid analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.